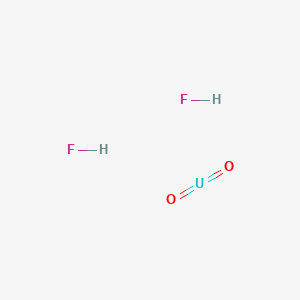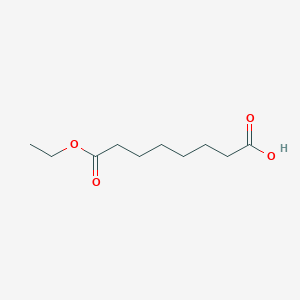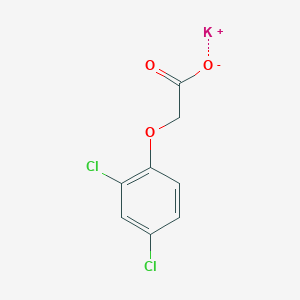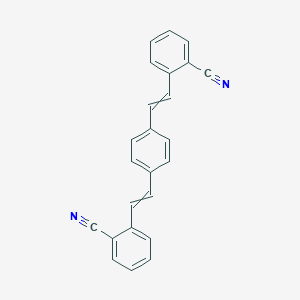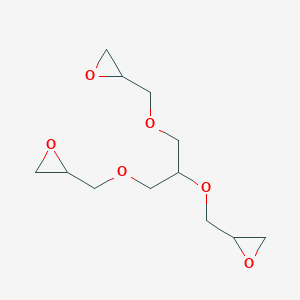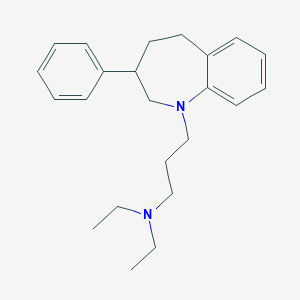
1-(gamma-Diethylaminopropyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(gamma-Diethylaminopropyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine, commonly known as SKF-38393, is a synthetic compound that belongs to the benzazepine family. It is a selective agonist of dopamine D1 receptors and has been used in various scientific research applications to study the mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
SKF-38393 selectively activates dopamine D1 receptors, leading to an increase in intracellular cAMP levels and the activation of various downstream signaling pathways. This activation of the D1 receptor has been shown to enhance cognitive function, improve motor function, and modulate reward-related behaviors.
Biochemische Und Physiologische Effekte
SKF-38393 has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of gene expression, and the modulation of neurotransmitter release. It has also been shown to improve cognitive function, enhance motor function, and modulate reward-related behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using SKF-38393 in lab experiments is its selectivity for dopamine D1 receptors, which allows for the specific modulation of downstream signaling pathways. However, one of the limitations of using SKF-38393 is its relatively short half-life, which can make it difficult to maintain a consistent level of activation over extended periods of time.
Zukünftige Richtungen
There are several future directions for research involving SKF-38393, including the exploration of its potential therapeutic applications in various neurological disorders, the investigation of its role in learning and memory processes, and the development of more potent and selective agonists of dopamine D1 receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of SKF-38393 and its potential limitations for lab experiments.
Synthesemethoden
The synthesis of SKF-38393 involves the reaction of 2-phenylcyclohexanone with diethylamine and formaldehyde in the presence of sodium borohydride. The resulting product is then subjected to a series of purification steps, including recrystallization, to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
SKF-38393 has been extensively studied in scientific research for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has also been used to study the role of dopamine receptors in learning and memory processes.
Eigenschaften
CAS-Nummer |
14760-55-5 |
|---|---|
Produktname |
1-(gamma-Diethylaminopropyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine |
Molekularformel |
C23H32N2 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
N,N-diethyl-3-(3-phenyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl)propan-1-amine |
InChI |
InChI=1S/C23H32N2/c1-3-24(4-2)17-10-18-25-19-22(20-11-6-5-7-12-20)16-15-21-13-8-9-14-23(21)25/h5-9,11-14,22H,3-4,10,15-19H2,1-2H3 |
InChI-Schlüssel |
XQEVOZNBZIKIDB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1CC(CCC2=CC=CC=C21)C3=CC=CC=C3 |
Kanonische SMILES |
CCN(CC)CCCN1CC(CCC2=CC=CC=C21)C3=CC=CC=C3 |
Synonyme |
1-[3-(Diethylamino)propyl]-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



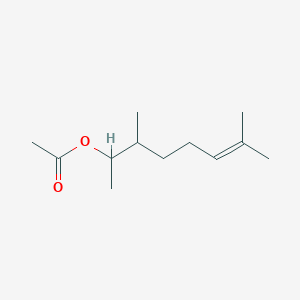

![(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid](/img/structure/B81260.png)
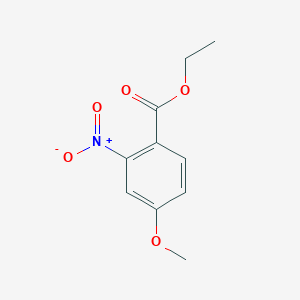
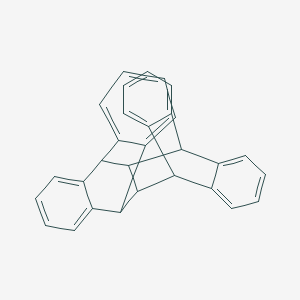
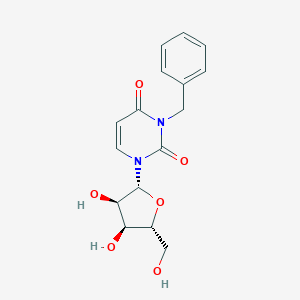
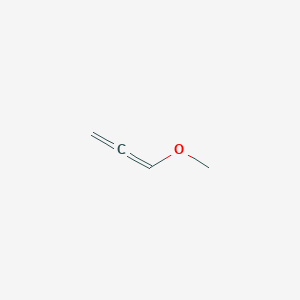
![[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one](/img/structure/B81270.png)
![11-Chloro-dibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)
